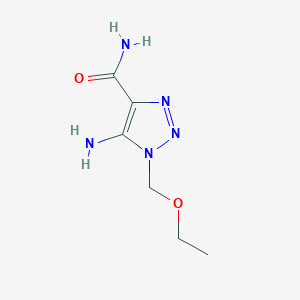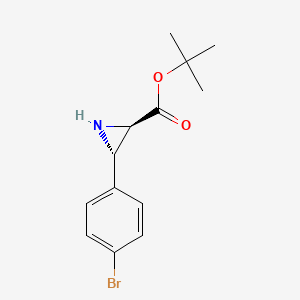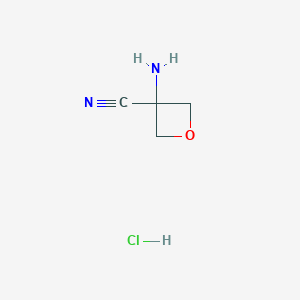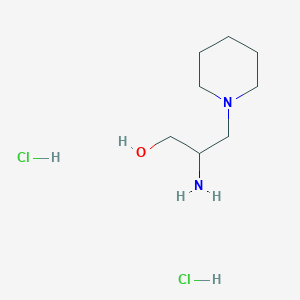
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide, also known as EMT, is a synthetic compound with a wide range of applications in the scientific and medical fields. It has been used as a reagent in synthetic organic chemistry, as a catalyst in enzymatic reactions, and as a drug delivery agent. EMT is also used in the production of proteins, peptides, and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
5-Amino-1,2,3-triazole-4-carboxylic acid has been utilized in the synthesis of biologically active compounds and peptidomimetics based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition was developed to overcome the challenges posed by the Dimroth rearrangement, a common issue with this compound. This method enables complete regiocontrol in the synthesis of triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Applications
Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives of 5-amino-1H-1,2,3-triazole-4-carboxamide, have shown promising antimicrobial activities against a range of pathogens. These compounds have been effective against bacteria such as Staphylococcus aureus and pathogenic yeasts like Candida albicans. This suggests potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).
Pharmaceutical and Medicinal Chemistry
In the field of pharmaceutical and medicinal chemistry, 5-amino-1H-1,2,3-triazole-4-carboxamide and its derivatives have been extensively studied. For example, they have been used in the synthesis of energetic salts, with potential applications in the development of new drugs and therapeutic agents. These compounds have been characterized for their stability, sensitivity, and thermal properties, providing a foundation for further pharmaceutical applications (Zhang et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme found in many cells throughout the body, particularly in the liver and fat cells . It has been linked to obesity and type 2 diabetes and is thought to be involved in cell energy balance .
Mode of Action
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide functions as a short peptide inhibitor of NNMT . It blocks the activity of NNMT, which catalyzes the transfer of a methyl group from the cofactor S-(5′-adenosyl)-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This inhibition directly regulates the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products .
Biochemical Pathways
Inhibition of NNMT affects the cell energy balance and metabolic pathways . High levels of NNMT have been linked to lower levels of the sugar transporter GLUT4 . GLUT4, found largely in striated muscle (skeletal and cardiac) and fat cells, has a strong relationship to blood sugar levels and diabetes development . Inhibition of NNMT appears to activate stem cells and boost skeletal muscle regeneration potential .
Pharmacokinetics
As a peptide, 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide is efficiently and safely metabolized like any amino acid sourced through diet . It poses no health risk, except in excessively large dosages . .
Result of Action
The inhibition of NNMT by 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxamide leads to significant weight reduction, decreased fat mass and fat cell (adipocyte) size, and lower plasma cholesterol and glucose levels . It has the potential to boost fat cell metabolism and aid in fat cell shrinkage and fat deposit reduction .
Safety and Hazards
The safety information for this compound indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
Eigenschaften
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O2/c1-2-13-3-11-5(7)4(6(8)12)9-10-11/h2-3,7H2,1H3,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMSOQAFAWEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![decahydro-2'H-spiro[pyran-4,1'-pyrrolo[1,2-a]pyrazine] dihydrochloride](/img/structure/B1382801.png)


![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)